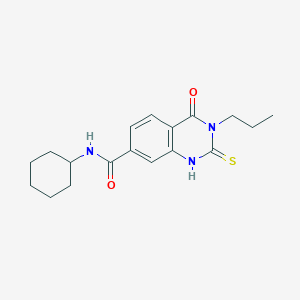

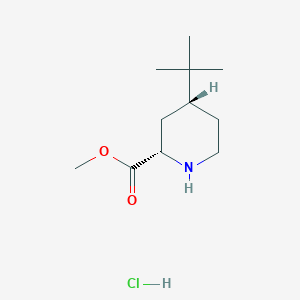

![molecular formula C10H14N2O3S B2357954 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate CAS No. 178268-52-5](/img/structure/B2357954.png)

2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

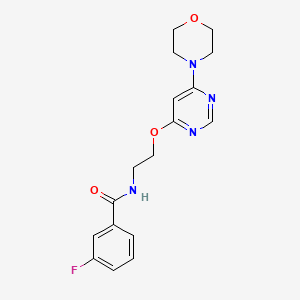

“2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate” is an organic compound . It is a derivative of pyrimidine, which is one of the main components of nucleic acids . Pyrimidine derivatives, including modified pyrimidine nucleosides, were found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections .

Synthesis Analysis

This compound was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide . A good yield was achieved by reacting 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C12H18N2O3S. The molecular weight is 270.35.Chemical Reactions Analysis

This compound reacted with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afforded 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively .Aplicaciones Científicas De Investigación

Anti-Inflammatory Activity

The compound has been explored for its anti-inflammatory properties. Studies revealed that derivatives of this compound, such as (6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetic acid, exhibit significant anti-inflammatory activity, surpassing even well-known anti-inflammatory drugs like acetylsalicylic acid and ibuprofen in some instances (Jakubkienė et al., 2002).

Synthesis and Chemical Reactions

The synthesis and reactions of derivatives of this compound have been a focus of various studies. For instance, the synthesis of (6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetyl Azide and its reactions with other chemicals have been documented, providing insights into the compound's chemical behavior (Jakubkene et al., 2004).

Ultrasonic-Assisted Synthesis

Innovative methods like ultrasonic-assisted synthesis have been employed to create derivatives of this compound, showcasing advancements in synthetic techniques and potential for efficiency improvement in the production of such compounds (Darehkordi & Ghazi, 2015).

Alkylation and Oxidation Studies

Detailed studies on the alkylation of derivatives of this compound have been conducted, providing valuable information on the compound's reactivity and potential applications in organic synthesis (Khudina et al., 2017). Additionally, transformations under oxidative conditions have been explored, further expanding the understanding of its chemical properties (Jakubkienė & Vainilavicius, 2006).

Antimycobacterial Activity

In the realm of medicinal chemistry, certain derivatives of this compound have been tested for their antimycobacterial properties, showing promise as potential therapeutic agents against tuberculosis (Raju et al., 2010).

Propiedades

IUPAC Name |

2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-6-8(4-5-15-7(2)13)9(14)12-10(11-6)16-3/h4-5H2,1-3H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGPKQSDTCHCAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)SC)CCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

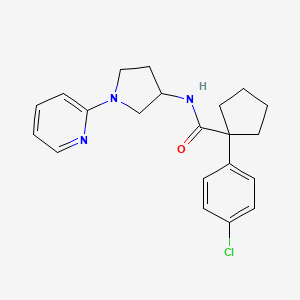

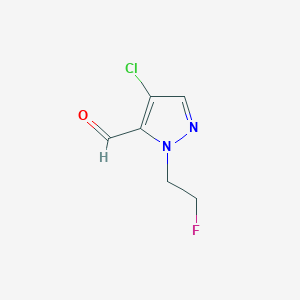

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)

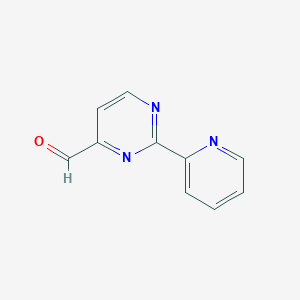

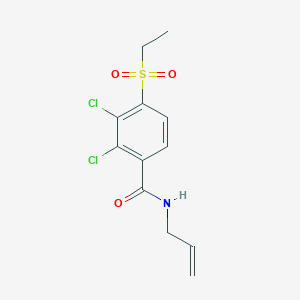

![3-[6-{[2-(butylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2357875.png)

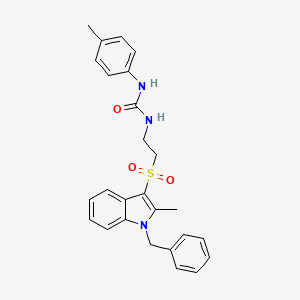

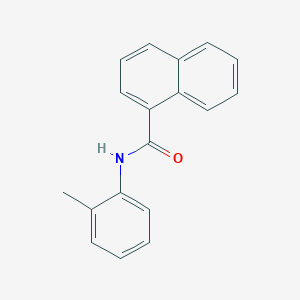

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)

![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)

![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)